molecular formula C12H18N2O2 B177161 tert-Butyl (4-(methylamino)phenyl)carbamate CAS No. 113283-94-6

tert-Butyl (4-(methylamino)phenyl)carbamate

Cat. No.: B177161
CAS No.: 113283-94-6
M. Wt: 222.28 g/mol
InChI Key: UEMBJWFXLNFZPE-UHFFFAOYSA-N
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Description

tert-Butyl (4-(methylamino)phenyl)carbamate: is an organic compound with the molecular formula C12H18N2O2. It is a white crystalline powder at room temperature and is commonly used in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of tert-Butyl (4-(methylamino)phenyl)carbamate typically begins with the reaction of 4-aminomethylphenylamine with tert-butyl chloroformate.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction.

    Industrial Production Methods: Industrial production methods often involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (4-(methylamino)phenyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium carbonate.

Major Products Formed:

    Oxidation Products: Corresponding oxidized derivatives.

    Reduction Products: Corresponding reduced derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the synthesis of various pharmaceuticals and agrochemicals.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Used in the development of drug candidates, particularly in the synthesis of compounds with potential therapeutic effects.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(methylamino)phenyl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features and functional groups. The exact pathways and molecular targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

    tert-Butyl (4-(aminomethyl)phenyl)carbamate: Similar structure but with an aminomethyl group instead of a methylamino group.

    tert-Butyl (4-(hydroxymethyl)phenyl)carbamate: Contains a hydroxymethyl group instead of a methylamino group.

    tert-Butyl (4-(chloromethyl)phenyl)carbamate: Contains a chloromethyl group instead of a methylamino group.

Uniqueness:

  • The presence of the methylamino group in tert-Butyl (4-(methylamino)phenyl)carbamate provides unique chemical and biological properties compared to its analogs. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct in its applications and effects.

Biological Activity

Tert-Butyl (4-(methylamino)phenyl)carbamate, a carbamate derivative, has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C12_{12}H18_{18}N2_2O2_2
  • Molecular Weight : 226.28 g/mol

The presence of the methylamino group contributes significantly to its reactivity and biological interactions compared to other carbamate derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways involved in disease processes. The unique structural features of this compound allow it to exhibit distinct chemical and biological properties compared to similar compounds.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. Notable findings include:

  • Cell Line Studies : The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). At concentrations around 10 µM, it induced apoptosis and enhanced caspase-3 activity, indicating its role in promoting programmed cell death in cancer cells .
  • Mechanistic Insights : The compound's ability to disrupt microtubule assembly has been linked to its anticancer effects, positioning it as a potential candidate for further development in cancer therapies .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique attributes of this compound relative to structurally similar compounds:

Compound NameStructural DifferenceBiological Activity
tert-Butyl (4-(aminomethyl)phenyl)carbamateAminomethyl groupModerate anti-inflammatory effects
tert-Butyl (4-(hydroxymethyl)phenyl)carbamateHydroxymethyl groupAntimicrobial properties
tert-Butyl (4-(chloromethyl)phenyl)carbamateChloromethyl groupCytotoxic effects on various cell lines

The methylamino group in this compound enhances its solubility and interaction with biological targets, making it distinct from its analogs.

Case Studies

  • Anticancer Efficacy : A study involving MDA-MB-231 cells demonstrated that treatment with this compound at varying concentrations resulted in significant morphological changes indicative of apoptosis. The compound increased caspase-3 activity by 1.33–1.57 times at 10 µM, emphasizing its potential as an anticancer agent .
  • Microtubule Destabilization : Further investigations revealed that this compound could destabilize microtubules at concentrations as low as 20 µM, suggesting a mechanism through which it may inhibit cancer cell growth .

Properties

IUPAC Name

tert-butyl N-[4-(methylamino)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-10-7-5-9(13-4)6-8-10/h5-8,13H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMBJWFXLNFZPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60551285
Record name tert-Butyl [4-(methylamino)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113283-94-6
Record name tert-Butyl [4-(methylamino)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[4-(methylamino)phenyl]carbamate
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